molecular formula C18H24N4O4S B7152861 1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

Cat. No.: B7152861
M. Wt: 392.5 g/mol
InChI Key: KNSDDUYEGWBKML-UHFFFAOYSA-N
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Description

1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, a phenylethyl moiety, and a pyrazolyl urea, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the 2-Methylsulfonyl-1-phenylethyl intermediate: This step involves the sulfonylation of a phenylethyl precursor under controlled conditions.

    Synthesis of the oxolan-2-ylmethyl pyrazole: This intermediate is prepared through a cyclization reaction involving appropriate starting materials.

    Coupling of intermediates: The final step involves the coupling of the two intermediates under urea-forming conditions, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The phenylethyl and pyrazolyl moieties can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea involves its interaction with specific molecular targets. The sulfonyl group and pyrazolyl urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amine: Similar structure but with an amine group instead of urea.

    1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamate: Contains a carbamate group instead of urea.

Uniqueness

1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-27(24,25)13-17(14-6-3-2-4-7-14)21-18(23)20-15-10-19-22(11-15)12-16-8-5-9-26-16/h2-4,6-7,10-11,16-17H,5,8-9,12-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSDDUYEGWBKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)NC(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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